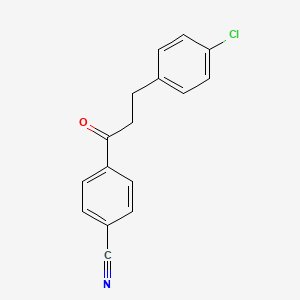
4'-Bromo-2'-fluoro-3-(4-fluorophenyl)propiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4’-Bromo-2’-fluoro-3-(4-fluorophenyl)propiophenone” is a chemical compound with the molecular formula C15H11BrF2O . It has a molecular weight of 325.15 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H11BrF2O/c16-11-5-6-13(14(18)9-11)15(19)7-4-10-2-1-3-12(17)8-10/h1-3,5-6,8-9H,4,7H2 .Aplicaciones Científicas De Investigación
Electrooptical Properties
A study by Gray and Kelly (1981) explored the electrooptical properties of compounds with substituents like fluoro, chloro, bromo, and cyano. They specifically reported on 4-n-alkyl-2-fluorophenyl and other similar compounds, noting their large nematic ranges and low melting esters. These findings suggest potential applications in electrooptical devices (Gray & Kelly, 1981).
Copolymerization and Material Properties
Kharas et al. (2016) synthesized novel copolymers using ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, including compounds with fluoro, bromo, and methoxy groups. These copolymers, analyzed through various methods like IR, NMR, and thermal analysis, indicate potential applications in the development of new materials with specific thermal and structural properties (Kharas et al., 2016).
Synthesis and Characterization in Chemistry
Jagadhani et al. (2015) synthesized and characterized various fluorinated benzothiazepines and pyrazolines, involving 4-Bromo-2-fluorobenzaldehyde as a key component. This work underscores the role of such compounds in the synthesis and characterization of new chemical entities, which can have implications in material science and pharmaceutical research (Jagadhani et al., 2015).
Applications in Polymer Electrolyte Membranes
Liu et al. (2006) developed a fluorinated poly(aryl ether) containing a 4-bromophenyl pendant group, indicating its potential as a polymeric electrolyte membrane for fuel cell applications. The study highlights the thermal, oxidative, and dimensional stability of this polymer, along with its low methanol permeability and reasonable proton conductivity (Liu et al., 2006).
Photoalignment in Liquid Crystals
Hegde et al. (2013) reported the use of compounds with fluoro and bromo substituents for photoalignment of nematic liquid crystals. This research provides insights into the influence of such compounds on the alignment and electronic properties of liquid crystals, which is crucial for the development of advanced display technologies (Hegde et al., 2013).
Propiedades
IUPAC Name |
1-(4-bromo-2-fluorophenyl)-3-(4-fluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrF2O/c16-11-4-7-13(14(18)9-11)15(19)8-3-10-1-5-12(17)6-2-10/h1-2,4-7,9H,3,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQLWHFUZHWGIBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2)Br)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrF2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30644592 |
Source


|
| Record name | 1-(4-Bromo-2-fluorophenyl)-3-(4-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Bromo-2'-fluoro-3-(4-fluorophenyl)propiophenone | |
CAS RN |
898768-60-0 |
Source


|
| Record name | 1-Propanone, 1-(4-bromo-2-fluorophenyl)-3-(4-fluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898768-60-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Bromo-2-fluorophenyl)-3-(4-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














